molecular formula C14H14BrN B13508480 (I+/-R)-I+/--(4-Bromophenyl)benzeneethanamine CAS No. 1228570-57-7

(I+/-R)-I+/--(4-Bromophenyl)benzeneethanamine

Cat. No.: B13508480
CAS No.: 1228570-57-7
M. Wt: 276.17 g/mol
InChI Key: XEZVNCGGWUFYDI-CQSZACIVSA-N
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Description

(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its structural and functional attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine typically involves the reaction of 4-bromobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter functions and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-chlorophenyl)-2-phenylethan-1-amine
  • (1R)-1-(4-fluorophenyl)-2-phenylethan-1-amine
  • (1R)-1-(4-methylphenyl)-2-phenylethan-1-amine

Uniqueness

The presence of the bromine atom in (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine distinguishes it from similar compounds. This substitution affects its chemical reactivity, binding affinity to receptors, and overall biological activity. The bromine atom’s size and electronegativity contribute to the compound’s unique properties, making it valuable for specific research applications.

Properties

CAS No.

1228570-57-7

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)-2-phenylethanamine

InChI

InChI=1S/C14H14BrN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2/t14-/m1/s1

InChI Key

XEZVNCGGWUFYDI-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=C(C=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)N

Origin of Product

United States

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